Ethyl 2-(1-hydroxycycloheptyl)acetate
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Overview
Description
Ethyl 2-(1-hydroxycycloheptyl)acetate is an organic compound with the molecular formula C11H20O3 and a molecular weight of 200.28 g/mol . This compound is characterized by the presence of an ethyl ester group attached to a cycloheptyl ring with a hydroxyl group at the 1-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-hydroxycycloheptyl)acetate typically involves the esterification of 1-hydroxycycloheptanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced distillation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-hydroxycycloheptyl)acetate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions, forming different derivatives depending on the reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various halogenating agents or nucleophiles.
Major Products
Hydrolysis: 1-Hydroxycycloheptanecarboxylic acid and ethanol.
Reduction: 1-Hydroxycycloheptylmethanol.
Substitution: Various substituted cycloheptyl derivatives.
Scientific Research Applications
Ethyl 2-(1-hydroxycycloheptyl)acetate is used in several scientific research fields:
Mechanism of Action
The mechanism of action of ethyl 2-(1-hydroxycycloheptyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 1-hydroxycycloheptanecarboxylic acid, which may interact with enzymes or receptors in biological systems . The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1-hydroxycyclohexyl)acetate: Similar structure but with a six-membered cyclohexyl ring.
Ethyl 2-(1-hydroxycyclopentyl)acetate: Similar structure but with a five-membered cyclopentyl ring.
Uniqueness
Ethyl 2-(1-hydroxycycloheptyl)acetate is unique due to its seven-membered cycloheptyl ring, which imparts distinct chemical and physical properties compared to its six- and five-membered counterparts. This structural difference can influence its reactivity, stability, and interactions with other molecules .
Properties
Molecular Formula |
C11H20O3 |
---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
ethyl 2-(1-hydroxycycloheptyl)acetate |
InChI |
InChI=1S/C11H20O3/c1-2-14-10(12)9-11(13)7-5-3-4-6-8-11/h13H,2-9H2,1H3 |
InChI Key |
QZXDPJNZSJYJEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCCCCC1)O |
Origin of Product |
United States |
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